Desoxymetasone 21-Acetate

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Desoxymetasone 21-Acetate involves multiple steps, starting from the basic steroid structure. The key steps include fluorination, hydroxylation, and acetylation reactions. The reaction conditions typically involve the use of fluorinating agents, such as diethylaminosulfur trifluoride (DAST), and hydroxylating agents like osmium tetroxide (OsO4) in the presence of co-oxidants .

Industrial Production Methods

Industrial production of this compound is carried out in large-scale reactors under controlled conditions to ensure high yield and purity. The process involves the use of advanced techniques such as high-performance liquid chromatography (HPLC) for purification and quality control .

Analyse Des Réactions Chimiques

Types of Reactions

Desoxymetasone 21-Acetate undergoes various chemical reactions, including:

Oxidation: Conversion to ketones and carboxylic acids.

Reduction: Formation of alcohols and alkanes.

Substitution: Halogenation and esterification reactions.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

Substituting agents: Halogens (Cl2, Br2), acetic anhydride (Ac2O).

Major Products

The major products formed from these reactions include various fluorinated steroids, hydroxylated derivatives, and acetylated compounds .

Applications De Recherche Scientifique

Therapeutic Uses

Desoxymetasone is indicated for the treatment of various corticosteroid-responsive dermatoses, including:

- Psoriasis : Effective in managing plaque psoriasis and other forms of the condition.

- Eczema : Utilized in the treatment of eczematous dermatitis.

- Allergic Contact Dermatitis : Provides relief from inflammatory responses in allergic conditions.

- Other Inflammatory Skin Disorders : Used for conditions like dermatitis and pruritus .

Pharmacokinetics

Research indicates that desoxymetasone is rapidly absorbed through the skin, with peak plasma concentrations observed within 24 hours after topical application. The half-life is approximately 2.3 hours, with most of the drug eliminated through urine and feces .

Comparative Effectiveness

In clinical studies, desoxymetasone has shown superior efficacy compared to several other corticosteroids. For example:

- In a comparative trial involving patients with psoriasis and eczema, desoxymetasone 0.25% was found to be more effective than standard preparations like fluocinonide and betamethasone valerate .

- A network meta-analysis highlighted its effectiveness in reducing symptoms compared to other topical corticosteroids, indicating a favorable profile for long-term management of chronic skin conditions .

Case Study Overview

A series of clinical trials have evaluated the safety and efficacy of desoxymetasone in various patient populations:

Safety Profile and Side Effects

While desoxymetasone is generally well-tolerated, potential side effects include:

- Skin thinning or atrophy with prolonged use.

- Localized allergic reactions or contact dermatitis.

- Systemic effects in cases of excessive absorption or misuse.

Monitoring for adverse effects is crucial, particularly in long-term treatments .

Mécanisme D'action

The mechanism of action of Desoxymetasone 21-Acetate involves binding to glucocorticoid receptors in the cytoplasm, leading to the activation of anti-inflammatory genes and suppression of pro-inflammatory cytokines. This results in the inhibition of inflammatory responses and modulation of immune function.

Comparaison Avec Des Composés Similaires

Similar Compounds

Dexamethasone: Another synthetic glucocorticoid with similar anti-inflammatory properties.

Betamethasone: Known for its potent anti-inflammatory and immunosuppressive effects.

Prednisolone: A widely used glucocorticoid for treating various inflammatory and autoimmune conditions.

Uniqueness

Desoxymetasone 21-Acetate is unique due to its specific fluorination pattern, which enhances its anti-inflammatory potency and reduces its metabolic degradation. This makes it a valuable compound in both clinical and research settings.

Activité Biologique

Desoxymetasone 21-acetate is a potent synthetic corticosteroid used primarily for its anti-inflammatory and immunosuppressive properties. This article explores its biological activity, pharmacodynamics, and clinical applications, supported by data tables and relevant research findings.

Desoxymetasone exerts its effects through multiple mechanisms:

- Glucocorticoid Receptor Agonism : It binds to glucocorticoid receptors, leading to the modulation of gene expression related to inflammation and immune response. This binding initiates a cascade that inhibits the transcription of pro-inflammatory cytokines and enzymes, such as phospholipase A2, which is crucial for the production of arachidonic acid—an inflammatory mediator .

- Anti-inflammatory Effects : The compound demonstrates significant anti-inflammatory activity comparable to other corticosteroids like dexamethasone. In experimental studies, desoxymetasone inhibited granuloma formation in animal models more effectively than prednisolone and hydrocortisone, albeit less effectively than dexamethasone .

- Pharmacokinetics : After administration, desoxymetasone is rapidly absorbed, with peak blood concentrations reached within one hour. Its half-life is approximately 2.3 hours, with 95% of the administered dose excreted within 24 hours .

Pharmacodynamics

Desoxymetasone's pharmacodynamic profile reveals its potency as a corticosteroid:

- Anti-inflammatory Potency : In various animal models, desoxymetasone showed:

- Glucocorticoid Activity : It induces glycogen deposition in the liver but is less effective than dexamethasone in this regard. This action can lead to increased blood glucose levels, highlighting its potential impact on glucose metabolism .

Clinical Applications

Desoxymetasone is primarily used in dermatological formulations for conditions such as eczema and psoriasis due to its high potency:

- Topical Formulations : Available as creams and ointments, desoxymetasone's absorption varies with formulation type. Studies indicate that cream formulations allow for faster bioavailability compared to ointments .

- Comparative Efficacy : In clinical trials comparing desoxymetasone with other topical corticosteroids (TCS), it was found to be more effective than milder agents but less effective than very potent TCS like fluocinolone .

Case Studies and Research Findings

Several studies have assessed the efficacy and safety of desoxymetasone:

- Efficacy in Eczema Treatment : A meta-analysis indicated that desoxymetasone was among the most effective treatments for eczema when compared to alternatives like tacrolimus and ruxolitinib .

- Safety Profile : While generally well-tolerated, prolonged use can lead to systemic side effects typical of corticosteroids, including hyperglycemia and adrenal suppression .

- Absorption Studies : Experimental data showed that the amount of desoxymetasone permeated per cm² of skin was significantly higher in cream formulations compared to ointments (Table 1). This finding suggests that formulation choice is crucial for maximizing therapeutic efficacy.

| Formulation Type | Amount Permeated (µg/cm²) | Time Point (h) |

|---|---|---|

| Cream | 5.00 | 12-18 |

| Ointment | 3.00 | 12-18 |

Propriétés

IUPAC Name |

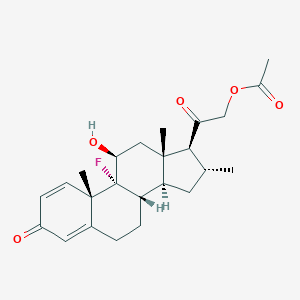

[2-[(8S,9R,10S,11S,13S,14S,16R,17S)-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H31FO5/c1-13-9-18-17-6-5-15-10-16(27)7-8-23(15,4)24(17,25)20(29)11-22(18,3)21(13)19(28)12-30-14(2)26/h7-8,10,13,17-18,20-21,29H,5-6,9,11-12H2,1-4H3/t13-,17+,18+,20+,21-,22+,23+,24+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRPWQACPJGPYRH-XHFUFBBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1C(=O)COC(=O)C)C)O)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@H]1C(=O)COC(=O)C)C)O)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H31FO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701157134 | |

| Record name | 21-Acetoxy-9-fluoro-11β-hydroxy-16α-methylpregna-1,4-diene-3,20-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701157134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

418.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1597-78-0 | |

| Record name | 21-Acetoxy-9-fluoro-11β-hydroxy-16α-methylpregna-1,4-diene-3,20-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1597-78-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Desoxymetasone 21-acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001597780 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 21-Acetoxy-9-fluoro-11β-hydroxy-16α-methylpregna-1,4-diene-3,20-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701157134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DESOXYMETASONE 21-ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4999925MLI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.